molecular formula C6H10O3 B156668 2-(Tetrahydrofuran-3-yl)acetic acid CAS No. 138498-97-2

2-(Tetrahydrofuran-3-yl)acetic acid

Cat. No.: B156668
CAS No.: 138498-97-2
M. Wt: 130.14 g/mol
InChI Key: JSWKBJIKVSXWDJ-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-3-yl)acetic acid is a chemical compound with the molecular formula C6H10O3. It is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds. This compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to an acetic acid moiety.

Mechanism of Action

Target of Action

This compound is a derivative of tetrahydrofuran, which is a heterocyclic compound with a five-membered ring containing oxygen

Mode of Action

It is known that tetrahydrofuran derivatives can interact with various biological targets, leading to diverse biological activities . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.

Biochemical Pathways

The biochemical pathways affected by 2-(Tetrahydrofuran-3-yl)acetic acid are currently unknown Given the structural similarity to tetrahydrofuran, it is possible that this compound may interact with similar biochemical pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydrofuran-3-yl)acetic acid typically involves the cyclization of 4-hydroxybutanoic acid or its derivatives. One common method is the acid-catalyzed cyclization of 4-hydroxybutanoic acid, which forms the tetrahydrofuran ring.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the catalytic hydrogenation of furfural, a biomass-derived compound. This process involves the reduction of furfural to tetrahydrofuran, followed by the functionalization of the tetrahydrofuran ring to introduce the acetic acid group .

Chemical Reactions Analysis

Types of Reactions: 2-(Tetrahydrofuran-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tetrahydrofuran ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products:

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted tetrahydrofuran derivatives.

Scientific Research Applications

2-(Tetrahydrofuran-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, including drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

    Tetrahydrofuran: A simpler compound with a similar ring structure but without the acetic acid group.

    Furan-2-carboxylic acid: Contains a furan ring instead of a tetrahydrofuran ring.

    3-Hydroxybutanoic acid: A precursor in the synthesis of 2-(Tetrahydrofuran-3-yl)acetic acid.

Uniqueness: this compound is unique due to the combination of the tetrahydrofuran ring and the acetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and a wide range of applications in various fields .

Properties

IUPAC Name

2-(oxolan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWKBJIKVSXWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401155
Record name (Oxolan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138498-97-2
Record name Tetrahydro-3-furanacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138498-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Oxolan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxolan-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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